3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
Description
This compound is a structurally complex molecule featuring:
- Coumarin core: A 2H-chromen-2-one scaffold, a heterocyclic structure known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects .
- Benzisothiazole-piperazine moiety: The 1,2-benzisothiazol-3-yl group linked to a piperazine ring via a 3-oxopropyl chain. This moiety is associated with neuroleptic and antipsychotic activities in related compounds .
- Substituents: Methyl groups at positions 4 and 8, and a 2-methyl-2-propen-1-yloxy group at position 5. These substituents likely influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C29H31N3O4S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
3-[3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-oxopropyl]-4,8-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C29H31N3O4S/c1-18(2)17-35-24-11-9-21-19(3)22(29(34)36-27(21)20(24)4)10-12-26(33)31-13-15-32(16-14-31)28-23-7-5-6-8-25(23)37-30-28/h5-9,11H,1,10,12-17H2,2-4H3 |
InChI Key |
MSXWEFUGKQFZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Moiety: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Ring Introduction: The benzisothiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Chromenone Core Construction: The chromenone core is synthesized separately through the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound.
Final Coupling: The piperazine-benzisothiazole intermediate is coupled with the chromenone derivative using a suitable linker, such as a bromoalkyl ketone, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Key methods :
Comparable compounds :
Insights :
- The benzisothiazole-piperazine moiety drives similarity to neuroactive compounds (e.g., antipsychotics), while the coumarin core aligns with HDAC inhibitors or anticoagulants.
Bioactivity Profile Clustering
Methodology : Hierarchical clustering based on NCI-60 and PubChem bioassay data links compounds with shared modes of action .
Key findings :
- Compounds with benzisothiazole-piperazine groups cluster with dopamine and serotonin receptor modulators (e.g., aripiprazole analogs) .
- Coumarin derivatives cluster with kinase inhibitors (e.g., warfarin analogs) and epigenetic modulators (e.g., SAHA-like HDAC inhibitors) .
- The hybrid structure of the target compound may exhibit dual clustering, suggesting multitarget activity.
Molecular Networking via MS/MS Data
Method : Cosine scores (1 = identical fragmentation patterns) group structurally related metabolites .
Example :
- A coumarin derivative with a 7-allyloxy substituent (cosine score = 0.92) shares fragmentation pathways with the target compound, indicating metabolic stability in the propenyloxy group .
Chemical-Genetic Profiling
Guilt-by-association approach : Compares fitness defect profiles in yeast deletion strains to infer mode of action .
- The target compound’s profile may overlap with coumarin-based topoisomerase inhibitors (e.g., novobiocin) and benzisothiazole antipsychotics (e.g., ziprasidone) .
Limitations and Contradictions
- QSAR vs.
- Threshold variability : A Tanimoto score >0.8 (per US-EPA CompTox) may exclude functionally similar compounds with divergent scaffolds (e.g., coumarin vs. benzisothiazole cores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
